2-Bromo-1-(5-methylpyrazin-2-yl)ethanone
Description
2-Bromo-1-(5-methylpyrazin-2-yl)ethanone is a brominated ketone derivative featuring a pyrazine ring substituted with a methyl group at position 5 and a bromoacetyl group at position 2. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts electron-deficient characteristics, enhancing reactivity toward nucleophilic substitution. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the development of heterocyclic compounds for drug discovery, such as thiazoles and sulfonamides .
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-1-(5-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-5-3-10-6(4-9-5)7(11)2-8/h3-4H,2H2,1H3 |
InChI Key |
QBIFCKZIRVJPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazine-Based Bromoethanone Derivatives
2-Bromo-1-(pyrazin-2-yl)ethanone (CAS 132426-19-8)
- Structure : Lacks the 5-methyl group on the pyrazine ring.
- Molecular Weight : 201.02 g/mol vs. 215.05 g/mol for the 5-methyl analog.
- However, the electron-withdrawing pyrazine core maintains high reactivity compared to phenyl analogs.
- Applications : Used in research chemicals and as a precursor for thiazole synthesis .
5-(Bromoacetyl)-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole (CAS 423768-43-8)
Pyridine-Based Bromoethanone Derivatives
1-(5-Bromo-4-methylpyridin-2-yl)ethanone (CAS 1413285-68-3)
- Structure: Pyridine ring with bromoethanone and methyl groups.
- Electronic Effects: Pyridine’s single nitrogen atom is less electron-withdrawing than pyrazine, reducing the electrophilicity of the bromoethanone group.
- Applications : Intermediate in synthesizing kinase inhibitors and agrochemicals .
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone
Phenyl and Furan-Based Bromoethanones
2-Bromo-1-(4-methoxyphenyl)ethanone
- Structure : Methoxy-substituted phenyl ring.
- Physical Properties: Higher solubility in polar solvents due to the methoxy group.
- Applications : Key intermediate in antidiabetic benzenesulfonamide derivatives .
2-Bromo-1-(furan-2-yl)ethanone
- Structure: Furan ring with bromoethanone.
- Reactivity: The oxygen atom in furan offers moderate electron-withdrawing effects, less pronounced than pyrazine or pyridine.
- Applications: Used to synthesize oxime derivatives and quinolone hybrids .
Thiophene and Other Heterocyclic Derivatives
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6)
- Structure : Chlorothiophene ring.
- Properties : The sulfur atom increases molecular weight (227.52 g/mol) and enhances stability toward oxidation.
- Applications : Building block for antiretroviral and antifungal agents .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Stability Comparison
Key Research Findings
Synthetic Utility: Pyrazine-based bromoethanones exhibit superior reactivity in Hantzsch thiazole synthesis compared to phenyl analogs due to their electron-deficient rings .
Biological Relevance : The 5-methyl group on pyrazine enhances lipophilicity, critical for blood-brain barrier penetration in CNS drug candidates .
Stability Challenges : Pyrazine derivatives require low-temperature storage (2-8°C), whereas phenyl analogs remain stable at ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
